6-Bromo-7-fluoro-5-iodo-1H-indazole
CAS No.:
Cat. No.: VC13844762
Molecular Formula: C7H3BrFIN2
Molecular Weight: 340.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H3BrFIN2 |
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Molecular Weight | 340.92 g/mol |
IUPAC Name | 6-bromo-7-fluoro-5-iodo-1H-indazole |
Standard InChI | InChI=1S/C7H3BrFIN2/c8-5-4(10)1-3-2-11-12-7(3)6(5)9/h1-2H,(H,11,12) |
Standard InChI Key | GAQHFHVKAGRVJE-UHFFFAOYSA-N |
SMILES | C1=C2C=NNC2=C(C(=C1I)Br)F |
Canonical SMILES | C1=C2C=NNC2=C(C(=C1I)Br)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
The compound’s IUPAC name, 6-bromo-7-fluoro-5-iodo-1H-indazole, reflects its substitution pattern on the indazole core . Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 340.92 g/mol | |
CAS Number | 2555019-46-8 | |
SMILES | C1=C2C=NNC2=C(C(=C1I)Br)F | |
InChI Key | GAQHFHVKAGRVJE-UHFFFAOYSA-N |
The SMILES string encodes a bicyclic structure with nitrogen at positions 1 and 2, flanked by halogens at positions 5 (iodo), 6 (bromo), and 7 (fluoro) .
Structural Analysis
The indazole scaffold consists of a benzene ring fused to a pyrazole ring. Substituent electronegativities and steric effects influence the compound’s reactivity:
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Iodo (C5): Enhances electrophilicity and participates in Suzuki-Miyaura cross-coupling reactions .
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Bromo (C6): A versatile leaving group for nucleophilic substitutions .
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Fluoro (C7): Increases metabolic stability and lipophilicity .
XLogP3-AA, a measure of lipophilicity, is computed as 3.0, suggesting moderate hydrophobic character . The planar geometry, confirmed by 3D conformer models , facilitates π-π stacking in supramolecular assemblies.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 6-bromo-7-fluoro-5-iodo-1H-indazole is documented, analogous methods for halogenated indazoles provide insights:
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Halogenation of Indazole Precursors: Sequential halogenation using , , and in 1,4-dioxane under reflux .
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Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce iodine post-bromination .
A hypothetical pathway involves:
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Fluorination of 5-iodoindazole using at C7.
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Bromination via (N-bromosuccinimide) at C6.
Yield optimization (e.g., 85% for 6-iodo-1H-indazole ) highlights the challenges of multi-halogenation.
Purification and Quality Control
Suppliers report purity ≥97%, achieved through recrystallization in acetonitrile . Analytical methods include:
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HPLC: Retention time matching against standards.
Physicochemical Properties
Thermodynamic and Spectral Data
Property | Value | Source |
---|---|---|
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Density | 2.31 g/cm³ (estimated) | |
Hydrogen Bond Donors | 1 (NH group) | |
Hydrogen Bond Acceptors | 2 (pyrazole nitrogens) |
The compound’s low rotatable bond count (0) and high halogen content contribute to its crystalline solid state .
Solubility and Stability
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Solubility: Poor in water; soluble in DMSO, DMF, and 1,4-dioxane .
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Stability: Sensitive to UV light due to C-I bond lability. Storage recommendations include amber vials at -20°C .
Applications in Research
Pharmaceutical Development
Indazole derivatives are explored as kinase inhibitors and anticancer agents. The trifluoro-bromo-iodo motif may enhance target binding via halogen bonding .
Materials Science
Halogen-rich aromatics serve as precursors for organic semiconductors. The iodine atom enables conductive polymer synthesis through Sonogashira couplings .
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